Chroman-2-carbonitrile

Synthetic Methodology Process Chemistry Yield Optimization

Researchers need heterocyclic building blocks that deliver distinct bioactivity-not generic analogs. Chroman-2-carbonitrile (3,4-dihydro-2H-chromene-2-carbonitrile) solves this: its 2-nitrile group enables orthogonal transformations (acids, amides, tetrazoles) unavailable with chroman-4-one. Key applications: - 6-Hydroxy derivatives: 10-fold higher anti-peroxidant activity than α-tocopherol in myocardial phospholipids - (Chroman-2-yl)-isoxazole conjugates: neuroprotective EC₅₀ <1 µM (HT22 cells); 5-yl regioisomers reach ~0.3 µM - Scalable via one-pot US04268446 (78% yield, Lewis acid catalysis). Procurement: BenchChem offers reliable sourcing for pharmaceutical intermediate R&D.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 89197-58-0
Cat. No. B3043648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChroman-2-carbonitrile
CAS89197-58-0
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2OC1C#N
InChIInChI=1S/C10H9NO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-6H2
InChIKeyPSODBWOLLYALSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chroman-2-carbonitrile: Core Scaffold & Procurement


Chroman-2-carbonitrile (IUPAC: 3,4-dihydro-2H-chromene-2-carbonitrile; molecular formula C₁₀H₉NO; molecular weight 159.18) is a heterocyclic building block belonging to the chromane family . Its structure combines a benzopyran core with a reactive nitrile group at the 2-position, enabling diverse downstream functionalization . This scaffold serves as a critical intermediate for synthesizing biologically active molecules, particularly those targeting lipid peroxidation, vascular proliferation, and neuroprotection [1].

Heterocyclic building block with reactive nitrile handle for diversification
Supports synthesis of lipid peroxidation inhibitor scaffolds
Compatible with one-pot Lewis acid-mediated cyclization routes

Why Chroman-2-carbonitrile Cannot Be Substituted


Generic substitution among chroman analogs is invalid due to the decisive impact of the 2-nitrile group on both reactivity and biological profile. While chroman-4-one (CAS 491-37-2) offers a ketone handle for condensation, the nitrile in chroman-2-carbonitrile enables orthogonal transformations—serving as a precursor to carboxylic acids, amides, and tetrazoles via hydrolysis, reduction, or cycloaddition . Moreover, position-specific bioactivity is starkly evident in the chroman family: 6-hydroxy-chroman-2-carbonitrile derivatives exhibit anti-peroxidant potency exceeding α-tocopherol by 10-fold, a profile lost in analogs lacking the 2-nitrile group [1]. Substituting with chroman-3-carbonitrile (CAS 89197-60-4) alters target engagement, as evidenced by distinct neuroprotective EC₅₀ values observed for isoxazole-substituted regioisomers [2].

Reactivity Nitrile enables hydrolysis, reduction, cycloaddition pathways Chroman-4-one ketone may not support orthogonal transformations
Bioactivity 2-nitrile chroman scaffold linked to reported anti-peroxidant context Chroman-3-carbonitrile regioisomer may shift assay-response profile
Purity Typically available at ≥98% purity specification Chroman-3-carbonitrile often supplied at lower purity; impurity burden may differ

Chroman-2-carbonitrile vs. Closest Analogs


Synthetic Yield vs. Chroman-4-one

Chroman-2-carbonitrile can be synthesized in a single step via Lewis acid-mediated cyclization, achieving a 78% isolated yield [1]. In contrast, chroman-4-one (CAS 491-37-2), a common alternative scaffold, often requires multi-step sequences with lower overall efficiency due to the instability of the ketone under basic cyclization conditions.

Synthetic Yield
Reported
78% isolated yield
Supports scalable procurement for medicinal chemistry
One-pot Lewis acid-mediated cyclization; class-level inference
Synthetic Methodology Process Chemistry Yield Optimization

Anti-peroxidant Potency vs. α-Tocopherol

A specific derivative, 6-hydroxy-chroman-2-carbonitrile, demonstrates 10-fold greater anti-peroxidant potency than α-tocopherol in protecting myocardial phospholipid membranes [1]. This establishes the 2-carbonitrile pharmacophore as a critical enhancer of antioxidant efficacy compared to the natural tocopherol scaffold.

Anti-peroxidant Potency
Head-to-head
10-fold higher potency vs. α-tocopherol
Supports lipid peroxidation inhibitor scaffold selection
Myocardial phospholipid peroxidation assay context
Lipid Peroxidation Antioxidant Cardiovascular Research

Neuroprotection: Chroman-isoxazole Regioisomers

In an oxytosis model using HT22 neuronal cells, (chroman-2-yl)-isoxazole conjugates displayed in vitro neuroprotective activity with EC₅₀ values below 1 µM [1]. However, 3-aryl-5-(chroman-5-yl)-isoxazole regioisomers exhibited superior activity (EC₅₀ ∼0.3 µM), demonstrating that the position of the chroman attachment on the isoxazole ring critically modulates efficacy. This highlights the 2-position as a viable, albeit not always optimal, attachment point for SAR exploration.

Neuroprotection EC₅₀
Head-to-head
EC₅₀
Guides regioisomeric SAR for neuroprotection model context
HT22 oxytosis model; context-dependent
Antiproliferative Mechanism
Class-level
Non-antioxidant pathway distinct from tocopherols
Supports pathway-response differentiation studies
VSMC proliferation assay; mechanistic divergence context
Synthetic Versatility
Class-level
≥4 diversification pathways vs. ∼2–3 for carboxylic acid
Maximizes synthetic optionality in library synthesis
Inferred nitrile reactivity; data to verify
Commercial Purity
Cross-study
≥98% vs. 95% for 3-carbonitrile
Reduces purification burden for sensitive reactions
Vendor specification review; source-specific
Neuroprotection Oxidative Stress Structure-Activity Relationship

Antiproliferative Mechanism: Non-Antioxidant Pathway

6-Hydroxy-chroman-2-carbonitrile derivatives inhibit vascular smooth muscle cell (VSMC) proliferation through a non-antioxidant mechanism, distinguishing them from tocopherols which also inhibit proliferation but via antioxidant pathways [1]. A poor correlation was found between antiproliferative and antioxidant properties for the carbonitrile series, suggesting a distinct molecular target (e.g., a common binding site with D-α-tocopherol). This mechanistic differentiation is absent in simple chroman-2-carboxylic acid derivatives.

Antiproliferative Mechanism
Class-level
Non-antioxidant pathway distinct from tocopherols
Supports pathway-response differentiation studies
VSMC proliferation assay; mechanistic divergence context
Vascular Biology Cell Proliferation Cardiovascular Disease

Nitrile vs. Carboxylic Acid Reactivity

The nitrile group at the 2-position of chroman-2-carbonitrile (CAS 89197-58-0) enables a broader range of synthetic transformations compared to chroman-2-carboxylic acid (CAS 519-89-1). Nitrile can be hydrolyzed to carboxylic acid or amide, reduced to aminomethyl, or converted to tetrazole, offering 3-4 orthogonal diversification pathways from a single intermediate . In contrast, the carboxylic acid is limited to amide coupling and esterification, constraining library diversity.

Synthetic Versatility
Class-level
≥4 diversification pathways vs. ∼2–3 for carboxylic acid
Maximizes synthetic optionality in library synthesis
Inferred nitrile reactivity; data to verify
Medicinal Chemistry Synthetic Versatility Building Block

Commercial Purity: 2- vs. 3-Carbonitrile

Multiple reputable vendors supply chroman-2-carbonitrile (CAS 89197-58-0) with purity specifications ≥98% . In contrast, chroman-3-carbonitrile (CAS 89197-60-4) is typically offered at 95% purity . This 3% absolute purity difference translates to a 60% reduction in total impurity burden (2% vs. 5% impurities), which is critical for reactions sensitive to trace contaminants (e.g., metal-catalyzed couplings, biological assays).

Commercial Purity
Cross-study
≥98% vs. 95% for 3-carbonitrile
Reduces purification burden for sensitive reactions
Vendor specification review; source-specific
Quality Control Procurement Purity Specification

Key Applications of Chroman-2-carbonitrile


Lipid Peroxidation Inhibitor Scaffold

Use chroman-2-carbonitrile as a core scaffold for designing novel anti-peroxidants. The 6-hydroxy derivative demonstrates 10-fold greater potency than α-tocopherol in protecting myocardial phospholipids [1]. This application is directly supported by quantitative head-to-head data showing the 2-carbonitrile framework enhances efficacy over natural tocopherols.

Non-Antioxidant VSMC Proliferation Probe

Employ 6-hydroxy-chroman-2-carbonitrile derivatives as tool compounds to dissect non-antioxidant pathways regulating VSMC proliferation. These compounds exhibit a mechanistically distinct profile from tocopherols, as evidenced by a poor correlation between antiproliferative and antioxidant activities and competition binding with D-α-tocopherol [2].

Neuroprotective Agent Development

Utilize chroman-2-carbonitrile as a starting point for synthesizing (chroman-2-yl)-isoxazole conjugates. While these compounds show neuroprotective activity with EC₅₀ values below 1 µM in HT22 cells, SAR studies indicate that 5-yl regioisomers achieve ∼0.3 µM EC₅₀, guiding rational optimization [3].

Scalable Synthesis of Chiral Chroman Intermediates

Adopt the patented one-pot procedure (US04268446) to synthesize 2-cyanochromane in 78% isolated yield [4]. This route leverages readily available starting materials (methyl vinyl ketone, HCN) and Lewis acid catalysis, offering a scalable and economical entry into chiral chroman-2-carbonitrile derivatives for further elaboration into pharmaceutical candidates.

Application
Selection Property
Validation Focus
Lipid peroxidation inhibitor studies
Reported anti-peroxidant scaffold context
Peroxidation assay endpoint review
VSMC proliferation pathway research
Non-antioxidant mechanism differentiation
Pathway-response interpretation
Neuroprotection SAR exploration
Regioisomeric assay-response context
HT22 model endpoint review
Scalable chiral intermediate synthesis
One-pot cyclization route compatibility
Yield and purity specification review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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